Cas no 2552798-21-5 (5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)
![5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol structure](https://ja.kuujia.com/scimg/cas/2552798-21-5x500.png)
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol 化学的及び物理的性質
名前と識別子
-
- 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
- 5-hexyl-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
-
- インチ: 1S/C22H32O2/c1-5-6-7-8-9-17-13-20(23)22(21(24)14-17)19-12-16(4)10-11-18(19)15(2)3/h12-14,18-19,23-24H,2,5-11H2,1,3-4H3/t18-,19+/m0/s1
- InChIKey: HAKUWGCTBUVNJQ-RBUKOAKNSA-N
- ほほえんだ: OC1C=C(CCCCCC)C=C(C=1[C@@H]1C=C(C)CC[C@H]1C(=C)C)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 24
- 回転可能化学結合数: 7
- 複雑さ: 427
- トポロジー分子極性表面積: 40.5
- 疎水性パラメータ計算基準値(XlogP): 7.1
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P01LIU5-1mg |
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
2552798-21-5 | ≥98% | 1mg |
$163.00 | 2023-12-18 | |
A2B Chem LLC | BA83005-1mg |
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
2552798-21-5 | ≥98% | 1mg |
$106.00 | 2024-04-20 | |
A2B Chem LLC | BA83005-5mg |
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
2552798-21-5 | ≥98% | 5mg |
$417.00 | 2024-04-20 | |
1PlusChem | 1P01LIU5-5mg |
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol |
2552798-21-5 | ≥98% | 5mg |
$556.00 | 2023-12-18 |
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol 関連文献
-
Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
8. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediolに関する追加情報
Introduction to 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol (CAS No. 2552798-21-5)
The compound 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, identified by its CAS number 2552798-21-5, represents a fascinating molecule with significant potential in the field of pharmaceutical chemistry and bioorganic synthesis. This triterpenoid derivative exhibits a complex structural framework that integrates multiple functional groups, making it a subject of intense interest for researchers exploring novel therapeutic avenues.
Structurally, the molecule is characterized by a benzene diol core linked to a cyclohexene moiety via an alkenyl bridge. The presence of (1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl as a substituent introduces steric and electronic diversity, which can influence its interactions with biological targets. The hexyl side chain further enhances the lipophilicity of the compound, potentially facilitating its absorption and distribution within biological systems.
In recent years, the study of triterpenoids has gained considerable attention due to their diverse pharmacological profiles. Triterpenoids are known for their ability to modulate various biological pathways, including inflammation, oxidative stress, and cell proliferation. The specific arrangement of functional groups in 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol suggests that it may exhibit unique bioactivities distinct from other triterpenoid derivatives.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The benzene diol moiety is reminiscent of molecules that interact with cytochrome P450 enzymes, which are crucial in drug metabolism and biosynthesis. Additionally, the cyclohexene ring and its substituents could serve as binding pockets for other enzymes or receptors involved in metabolic and signaling pathways. Preliminary computational studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in metabolic disorders.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex triterpenoids like 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol. Techniques such as asymmetric synthesis and biocatalysis have been particularly valuable in constructing chiral centers with high enantioselectivity. These methods not only improve the yield and purity of the target compound but also allow for structural modifications to optimize its pharmacological properties.
The pharmacokinetic profile of 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol is another critical area of investigation. Its molecular structure suggests moderate solubility in both water and organic solvents, which could influence its bioavailability and tissue distribution. Pharmacokinetic studies are essential for determining optimal dosing regimens and predicting potential side effects. Advanced modeling techniques can simulate how this compound behaves within different biological compartments, providing valuable insights into its potential therapeutic applications.
In vitro studies have begun to explore the bioactivity of 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol, focusing on its interactions with key cellular targets. Initial results indicate that it may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-beta. Additionally, its ability to scavenge reactive oxygen species suggests potential applications in antioxidant therapies.
The synthesis of analogs has been an integral part of understanding the structure/activity relationships (SAR) of this compound. By modifying specific functional groups or substituents, researchers can fine-tune its bioactivity and selectivity. For instance, altering the length or branching pattern of the hexyl side chain might enhance its binding affinity to certain targets while minimizing off-target effects.
The development of novel drug candidates often involves collaboration between synthetic chemists and biologists to ensure that promising molecules are both chemically feasible and biologically relevant. The case of 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol exemplifies this interdisciplinary approach. Synthetic strategies have been refined to produce high-purity samples for biological testing, while computational models help predict how structural changes will affect bioactivity.
Future research directions for this compound include exploring its mechanism of action in greater detail. Understanding how it interacts with cellular machinery at a molecular level will provide insights into its therapeutic potential and help identify possible applications in treating diseases such as cancer or neurodegenerative disorders. Additionally, preclinical studies will be necessary to assess its safety profile before considering human trials.
The growing interest in natural product-inspired compounds has positioned molecules like 5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-y]l]-1,3-benzenediol (CAS No. 2552798215) at the forefront of drug discovery efforts. Their complex structures offer unique biochemical properties that may lead to breakthroughs in treating challenging diseases. As synthetic methodologies continue to evolve,the accessibility of such compounds will likely increase,fostering further innovation in medicinal chemistry.
2552798-21-5 (5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol) 関連製品
- 10193-95-0(4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)
- 42784-26-9(2-(3-Aminopropyl)benzimidazole)
- 698-76-0(δ-Octanolactone)
- 1249392-60-6({1-[4-(methylsulfanyl)phenyl]-1H-1,2,3-triazol-4-yl}methanamine)
- 1837-62-3(Ethyl tert-Octylcarbamate)
- 2171669-08-0(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(4-hydroxyoxolan-3-yl)carbamoylpropanoic acid)
- 927802-45-7(5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid)
- 876536-28-6((2-fluorophenyl)carbamoylmethyl 5-methylthiophene-2-carboxylate)
- 90033-65-1(1-(2-Amino-3-chlorophenyl)-2-phenylethan-1-one)
- 89999-56-4(Benzenepropanamine, β-methyl-, (R)- (9CI))




